3,4,4',5-Tetrabromodiphenyl ether
Overview
Description
3,4,4’,5-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C({12})H({6})Br(_{4})O. It is commonly used as a flame retardant in various materials, including plastics and textiles. This compound is known for its high thermal stability and effectiveness in reducing flammability .
Mechanism of Action
Target of Action
3,4,4’,5-Tetrabromodiphenyl ether, also known as BDE-47, is a type of polybrominated diphenyl ether (PBDE) that is used primarily in a variety of products as a flame retardant
Mode of Action
The mode of action of BDE-47 involves its interaction with various biological pathways. It has been found to modulate the intracellular expression of microRNAs (miRNAs) in macrophages, affecting the immune response . Additionally, it has been found to activate the JAK-STAT signaling pathway, leading to disordered feeding behavior and decreased food intake in carp .
Pharmacokinetics
It is known that bde-47 demonstrates notable environmental persistence and potential for bioaccumulation . This suggests that BDE-47 can persist in the environment and accumulate in organisms over time.
Action Environment
The action of BDE-47 is influenced by various environmental factors. It is a persistent pollutant that may undergo microbial-mediated debromination in anoxic environments . In addition, it has been found to influence photosynthesis in the mangrove species Kandelia obovata at environmental levels . This suggests that the action, efficacy, and stability of BDE-47 can be influenced by factors such as oxygen levels and the presence of other organisms in the environment.
Biochemical Analysis
Biochemical Properties
3,4,4’,5-Tetrabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These interactions can result in oxidative stress and disruption of normal cellular functions. Additionally, 3,4,4’,5-Tetrabromodiphenyl ether can bind to hormone receptors, such as the estrogen receptor, potentially leading to endocrine disruption .
Cellular Effects
The effects of 3,4,4’,5-Tetrabromodiphenyl ether on various cell types and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,4,4’,5-Tetrabromodiphenyl ether can lead to altered expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. This compound can also disrupt mitochondrial function, leading to changes in cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 3,4,4’,5-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in detoxification, such as cytochrome P450 enzymes. This inhibition can lead to the accumulation of toxic metabolites and increased oxidative stress. Additionally, 3,4,4’,5-Tetrabromodiphenyl ether can interfere with hormone signaling pathways by binding to hormone receptors, leading to altered gene expression and disrupted cellular functions .
Temporal Effects in Laboratory Settings
The effects of 3,4,4’,5-Tetrabromodiphenyl ether can change over time in laboratory settings. Studies have shown that this compound is relatively stable and can persist in biological systems for extended periods. Over time, it can undergo debromination, leading to the formation of less brominated and potentially more toxic metabolites. Long-term exposure to 3,4,4’,5-Tetrabromodiphenyl ether has been associated with chronic effects on cellular function, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 3,4,4’,5-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular functions, such as altered gene expression and enzyme activity. At higher doses, it can lead to more severe toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain doses result in significant adverse effects, highlighting the importance of dose-response relationships in toxicological studies .
Metabolic Pathways
3,4,4’,5-Tetrabromodiphenyl ether is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of 3,4,4’,5-Tetrabromodiphenyl ether are crucial for understanding its detoxification and potential bioaccumulation .
Transport and Distribution
Within cells and tissues, 3,4,4’,5-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream. Additionally, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. The transport and distribution of 3,4,4’,5-Tetrabromodiphenyl ether are critical for understanding its bioavailability and potential toxic effects .
Subcellular Localization
The subcellular localization of 3,4,4’,5-Tetrabromodiphenyl ether can influence its activity and function. It has been shown to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and disrupt protein folding and detoxification processes. Additionally, it can accumulate in mitochondria, leading to mitochondrial dysfunction and increased production of reactive oxygen species. The subcellular localization of 3,4,4’,5-Tetrabromodiphenyl ether is essential for understanding its mechanisms of action and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:
Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of 3,4,4’,5-Tetrabromodiphenyl ether is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Bromination: Diphenyl ether is continuously fed into a reactor along with bromine and a catalyst. The reaction mixture is maintained at an optimal temperature and pressure to achieve efficient bromination.
Separation and Purification: The product is separated from the reaction mixture using distillation or extraction methods, followed by purification to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,4,4’,5-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: It can be reduced to form less brominated diphenyl ethers or completely dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed:
Substitution: Products include hydroxylated or aminated diphenyl ethers.
Oxidation: Products include brominated benzoquinones or phenols.
Reduction: Products include partially or fully dehalogenated diphenyl ethers.
Scientific Research Applications
3,4,4’,5-Tetrabromodiphenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PBDEs in various chemical reactions and environmental conditions.
Biology: Research focuses on its effects on biological systems, including its bioaccumulation and potential toxicity in living organisms.
Medicine: Studies investigate its impact on human health, particularly its endocrine-disrupting properties and potential carcinogenicity.
Industry: It is used in the development of flame-retardant materials for electronics, textiles, and other consumer products.
Comparison with Similar Compounds
- 2,3’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,5-Pentabromodiphenyl ether
Comparison:
- Uniqueness: 3,4,4’,5-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it has distinct properties that make it particularly effective as a flame retardant.
- Reactivity: The position of bromine atoms affects the compound’s reactivity in substitution and oxidation reactions. For example, 2,2’,4,4’-Tetrabromodiphenyl ether may have different reactivity due to the absence of bromine at the 3 and 5 positions.
Properties
IUPAC Name |
1,2,3-tribromo-5-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFOIXCXIWHJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879899 | |
Record name | BDE-81 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-50-8 | |
Record name | 3,4,4',5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-81 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,4',5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RZS2DO934 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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